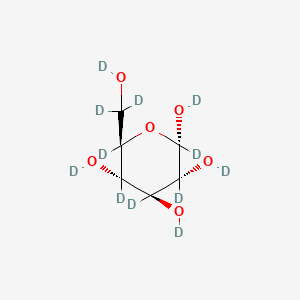
Didodecyldimethylammonium Chloride-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyldimethylammonium-d6 (chloride) is a deuterium-labeled version of Didodecyldimethylammonium chloride. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didodecyldimethylammonium-d6 (chloride) typically involves the quaternization of dimethylamine with dodecyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction can be represented as follows:
Dimethylamine+Dodecyl chloride→Didodecyldimethylammonium chloride
The deuterium labeling is achieved by using deuterated reagents or solvents during the reaction .
Industrial Production Methods: Industrial production of Didodecyldimethylammonium-d6 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The reaction conditions are optimized to maximize the incorporation of deuterium atoms and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Didodecyldimethylammonium-d6 (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Produce corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives, depending on the reaction conditions
Scientific Research Applications
Didodecyldimethylammonium-d6 (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to disrupt intermolecular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and cleaning agents due to its biocidal properties
Mechanism of Action
The mechanism of action of Didodecyldimethylammonium-d6 (chloride) involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the leakage of intracellular molecules and subsequent cell death. The compound targets the phospholipid membrane of microorganisms, causing structural damage and inhibiting their growth .
Comparison with Similar Compounds
Didecyldimethylammonium chloride: A shorter-chain analogue with similar biocidal properties.
Dimethyldioctadecylammonium chloride: A longer-chain analogue with enhanced lipid bilayer disruption capabilities.
Uniqueness: Didodecyldimethylammonium-d6 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for studies involving drug development and metabolic tracing .
Properties
Molecular Formula |
C26H56ClN |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
didodecyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1/i3D3,4D3; |
InChI Key |
WLCFKPHMRNPAFZ-SKCUOGQWSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
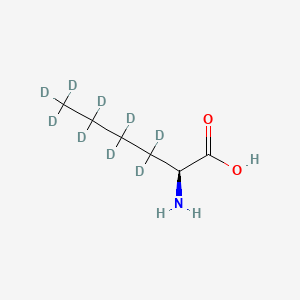
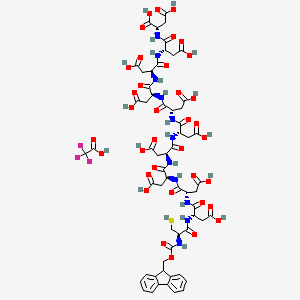
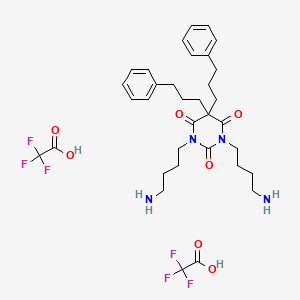
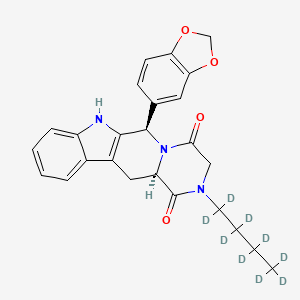
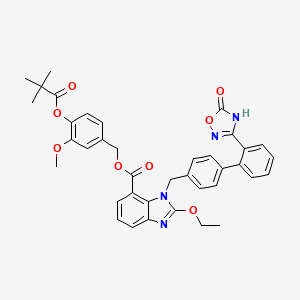
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)

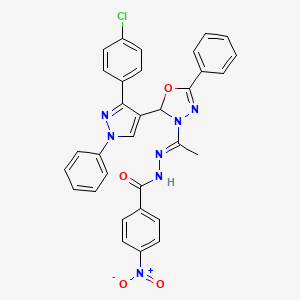
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)

